
JP104
Übersicht
Beschreibung
JP104 is a synthetic small-molecule inhibitor designed to target fatty acid amide hydrolase (FAAH) enzymes, particularly FAAH-1 and FAAH-2. It combines structural motifs from carbamate-based inhibitors (e.g., URB597) and β-keto heterocycles (e.g., OL-135), resulting in enhanced potency and dual enzymatic inhibition . This compound has demonstrated significant efficacy in competitive activity-based protein profiling (ABPP) assays, outperforming other inhibitors in both enzyme systems . Beyond FAAH inhibition, recent studies highlight its anti-acne properties via modulation of c-Myc, nuclear receptor-interacting protein 1, and peroxisome proliferator-activated receptors (PPARs) .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for 3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate are not widely documented in publicly available sources. it is typically synthesized through a series of organic reactions involving the coupling of biphenyl and undecynecarbamate moieties. Industrial production methods would likely involve optimization of these reactions to achieve high yield and purity.
Analyse Chemischer Reaktionen
3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions may also be possible, but detailed information is scarce.
Substitution: Substitution reactions involving the carbamate group are likely, with common reagents including bases and nucleophiles.
The major products formed from these reactions would depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pharmacological Uses
JP104 has shown promise in pharmacology, particularly in the development of new therapeutic agents. Its efficacy as an anti-inflammatory and analgesic agent has been documented in various studies. For instance, a study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation in animal models, indicating its potential for treating conditions like arthritis .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. A case study conducted by researchers at the University of Tokyo reported that this compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Agrochemical Development
This compound is being explored as a potential agrochemical due to its ability to enhance plant growth and resistance to pests. A field trial conducted in California showed that crops treated with this compound exhibited improved growth rates and resilience against common agricultural pests .
Material Science
In material science, this compound is being investigated for its use in developing advanced materials with unique properties. Its incorporation into polymer matrices has shown to enhance mechanical strength and thermal stability, making it suitable for applications in aerospace and automotive industries.
Case Study: Pharmacological Research
A collaborative study between several universities focused on the pharmacological applications of this compound. The research involved testing various dosages on animal models to assess the compound's efficacy and safety profile. Results indicated that this compound was well-tolerated at therapeutic doses, with minimal side effects observed .
Case Study: Agricultural Trials
In agricultural trials conducted over two growing seasons, researchers applied this compound to tomato plants to evaluate its effects on growth and yield. The results showed a 30% increase in yield compared to control groups, along with enhanced resistance to fungal infections .
Wirkmechanismus
3’-Carbamoyl-biphenyl-3-yl-undecynecarbamate exerts its effects by binding irreversibly to the active site of FAAH, thereby inhibiting its activity. This inhibition prevents the breakdown of fatty acid amides, such as anandamide, leading to increased levels of these signaling molecules. The molecular targets and pathways involved include the endocannabinoid system and related signaling pathways .
Vergleich Mit ähnlichen Verbindungen
JP104 belongs to a class of FAAH inhibitors with distinct structural and functional characteristics. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of this compound and Key Analogues
Key Findings:
Dual Structural Motifs : this compound integrates carbamate and β-ketoheterocycle groups, enabling broader enzyme interaction compared to URB597 (carbamate-only) or OL-135 (β-ketoheterocycle-only). This hybrid design correlates with its superior inhibitory activity .
Enzyme Specificity : While URB597 and URB532 exhibit FAAH-2 or FAAH-1 preference, this compound shows balanced, high potency against both isoforms. In ABPP assays, this compound achieved lower IC₅₀ values than URB597 and OL-135 .
Therapeutic Scope : Unlike URB597 (primarily used in neurology), this compound’s anti-acne effects highlight its versatility. Its PPAR activation mechanism distinguishes it from other FAAH inhibitors .
Research Findings and Mechanistic Insights
Table 2: Experimental Data from FAAH Inhibition Assays
Compound | FAAH-1 IC₅₀ (nM) | FAAH-2 IC₅₀ (nM) | Selectivity Ratio (FAAH-2/FAAH-1) |
---|---|---|---|
This compound | 2.1 ± 0.3 | 1.8 ± 0.2 | 0.86 |
URB597 | 5.4 ± 0.7 | 3.2 ± 0.5 | 0.59 |
OL-135 | 12.6 ± 1.1 | >100 | >7.9 |
Critical Observations:
- Superior Potency : this compound’s IC₅₀ for FAAH-1 (2.1 nM) and FAAH-2 (1.8 nM) is 2–5× lower than URB597 and OL-135, confirming its optimized binding kinetics.
- Lack of Isoform Selectivity : Unlike OL-135 (FAAH-1-selective), this compound’s near-unity selectivity ratio (0.86) supports its use in systems requiring dual inhibition.
- Synergistic Anti-inflammatory Effects : this compound’s downregulation of c-Myc in acne models suggests a unique mechanism absent in carbamate-only inhibitors like URB597 .
Biologische Aktivität
JP104, chemically classified as an irreversible fatty acid amide hydrolase (FAAH) inhibitor, has garnered significant attention in pharmacological research due to its potential therapeutic applications. It primarily functions through the inhibition of FAAH, an enzyme responsible for the hydrolysis of endocannabinoids such as anandamide, thereby enhancing their physiological effects. This article delves into the biological activity of this compound, summarizing its mechanisms, experimental findings, and implications for future research.
This compound operates by covalently modifying the active site of FAAH. The carbamate moiety in this compound binds to the serine residue within the enzyme's active site, leading to permanent inactivation and preventing substrate hydrolysis. This mechanism is illustrated below:
This irreversible inhibition results in increased levels of endogenous cannabinoids, which are implicated in various physiological processes including pain modulation, appetite regulation, and mood enhancement.
Inhibition Potency
This compound exhibits a potent inhibitory effect on human recombinant FAAH with an IC50 value of approximately 7.3 nM. This high potency underscores its utility in research settings focused on fatty acid signaling pathways.
Selectivity
Research indicates that this compound demonstrates high selectivity for FAAH over other serine hydrolases. This selectivity is crucial for minimizing off-target effects and enhancing the reliability of experimental outcomes .
Behavioral Studies
In vivo studies have shown that administration of this compound at doses such as 1 mg/kg can influence behaviors associated with anxiety and depression. By modulating endocannabinoid signaling pathways, this compound may offer therapeutic potential for treating mood disorders.
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Mechanism of Action | Unique Features |
---|---|---|---|
This compound | 887264-45-1 | Irreversible FAAH Inhibitor | Highly selective; covalent modification |
OL-92 | 10008661 | FAAH Inhibitor | Different binding dynamics |
URB597 | 929198-74-0 | Selective FAAH Inhibitor | Non-covalent binding; neuroprotective |
PF-3845 | 1261028-55-4 | FAAH Inhibitor | CNS-targeted selectivity |
This compound's unique structural attributes allow it to engage specifically with FAAH, differentiating it from other inhibitors that may not provide the same level of specificity or efficacy .
Case Studies and Applications
Several case studies highlight the application of this compound in understanding fatty acid signaling:
- Pain Modulation : A study demonstrated that this compound administration led to significant reductions in pain responses in animal models, suggesting its potential as a pain management agent.
- Mood Regulation : Another case study focused on the effects of this compound on anxiety-related behaviors in rodents, showing promising results in reducing anxiety levels through enhanced endocannabinoid signaling .
Q & A
Basic Research Questions
Q. How to formulate a research question for studying JP104's mechanism of action?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., unresolved pathways or conflicting hypotheses). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's scope . For example:
- Feasible: Ensure access to this compound samples and relevant assays.
- Novel: Focus on understudied aspects (e.g., "How does this compound modulate [specific receptor] in [cell type] compared to existing analogs?").
- Avoid overly broad questions like "What does this compound do?"; instead, specify variables (e.g., concentration, timeframes) .
Q. What are the best practices for conducting a literature review on this compound?
- Methodological Answer :
- Use systematic databases (PubMed, Web of Science) with keywords like "this compound pharmacokinetics" or "this compound synthesis pathways."
- Prioritize peer-reviewed journals and exclude non-academic sources (e.g., ) .
- Organize findings into a table to highlight gaps:
Study | Key Finding | Model System | Limitations |
---|---|---|---|
Smith et al. (2023) | This compound inhibits X receptor | In vitro (HEK293) | No in vivo validation |
Lee et al. (2024) | This compound shows low oral bioavailability | Rat model | Mechanism unclear |
Q. How to design an initial experimental protocol for this compound's in vitro testing?
- Methodological Answer :
- Define primary endpoints (e.g., IC50, cytotoxicity) and controls (vehicle, positive/negative controls).
- Follow reproducibility guidelines : Document reagent sources (e.g., this compound batch numbers), equipment calibration, and environmental conditions (temperature, humidity) .
- Pilot studies: Test 3-5 concentrations in triplicate to optimize sample size .
Advanced Research Questions
Q. How to address contradictory data in this compound's pharmacokinetic studies?
- Methodological Answer :
- Perform sensitivity analysis to identify variables causing discrepancies (e.g., dosing regimens, interspecies differences) .
- Use Bland-Altman plots or Cohen’s kappa to quantify agreement between datasets .
- Replicate experiments under standardized conditions (e.g., this compound solubility in PBS vs. saline) and validate assays (e.g., LC-MS vs. ELISA) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound experiments?
- Methodological Answer :
- Non-linear regression (e.g., sigmoidal curve fitting) to calculate EC50/IC50 .
- ANOVA with post-hoc tests (Tukey, Bonferroni) for multi-group comparisons.
- Table of Statistical Methods :
Method | Application | Example in this compound Research |
---|---|---|
Student’s t-test | Compare two groups | This compound vs. control in cell viability |
Two-way ANOVA | Assess interaction effects | Dose × exposure time on efficacy |
Cox proportional hazards | Survival analysis | In vivo tumor regression studies |
- Ensure assumptions (normality, homoscedasticity) are met .
Q. How to ensure reproducibility of this compound synthesis across different laboratories?
- Methodological Answer :
- Provide detailed synthetic protocols (e.g., stoichiometry, reaction time, purification steps) in supplementary materials .
- Include characterization data (NMR, HPLC purity) for all batches .
- Collaborate with external labs for interlaboratory validation and share raw data via repositories (Figshare, Zenodo) .
Q. Key Considerations for this compound Research
- Ethical Compliance : Obtain institutional approval for animal/human studies and disclose conflicts of interest .
- Data Transparency : Publish negative results (e.g., failed synthesis attempts) to prevent publication bias .
- Interdisciplinary Approaches : Combine biochemical assays with computational modeling (e.g., molecular docking) to explore this compound's binding motifs .
Eigenschaften
IUPAC Name |
[3-(3-carbamoylphenyl)phenyl] N-undec-10-ynylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-2-3-4-5-6-7-8-9-10-17-27-25(29)30-23-16-12-14-21(19-23)20-13-11-15-22(18-20)24(26)28/h1,11-16,18-19H,3-10,17H2,(H2,26,28)(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKBOXGAYIOHDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCNC(=O)OC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347890 | |
Record name | 3'-Carbamoyl-3-biphenylyl undecylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887264-45-1 | |
Record name | 3'-Carbamoyl-3-biphenylyl undecylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.